Benzo[b]thiophene-3(2H)-one 1,1-dioxide Benzo[b]thiophene-3(2H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1127-35-1
VCID: VC20947152
InChI: InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2
SMILES: C1C(=O)C2=CC=CC=C2S1(=O)=O
Molecular Formula: C8H6O3S
Molecular Weight: 182.2 g/mol

Benzo[b]thiophene-3(2H)-one 1,1-dioxide

CAS No.: 1127-35-1

Cat. No.: VC20947152

Molecular Formula: C8H6O3S

Molecular Weight: 182.2 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-3(2H)-one 1,1-dioxide - 1127-35-1

Specification

CAS No. 1127-35-1
Molecular Formula C8H6O3S
Molecular Weight 182.2 g/mol
IUPAC Name 1,1-dioxo-1-benzothiophen-3-one
Standard InChI InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2
Standard InChI Key LXCYNALXWGQUIK-UHFFFAOYSA-N
SMILES C1C(=O)C2=CC=CC=C2S1(=O)=O
Canonical SMILES C1C(=O)C2=CC=CC=C2S1(=O)=O

Introduction

Benzo[b]thiophene-3(2H)-one 1,1-dioxide is a heterocyclic organic compound with the molecular formula C8H6O3S and a CAS number of 1127-35-1. It belongs to the class of benzothiophenes, which are known for their diverse applications in pharmaceuticals and materials science.

Synthesis and Reactions

Benzo[b]thiophene derivatives can be synthesized through various methods involving oxidation reactions or palladium-catalyzed arylations . For instance, benzo[b]thiophene can be oxidized using hydrogen peroxide to form its dioxide derivative .

In palladium-catalyzed reactions, benzo[b]thiophenes have been shown to undergo selective arylation at specific positions on the ring system . These reactions often involve arylboronic acids as coupling partners and yield substituted products that can serve as precursors for further functionalization.

Biological Activity

Research has demonstrated that certain substituted benzothiophenes exhibit biological activities such as anti-tubercular properties . The substitution pattern on these compounds plays a crucial role in determining their efficacy against pathogens like Mycobacterium tuberculosis.

Pharmaceutical Development

Studies focusing on modifications of benzo[b]thiophenes aim at developing new therapeutic agents targeting various disease pathways . The structural versatility of these compounds allows them to interact with different biological targets, making them promising candidates for drug discovery programs.

Handling and Safety Information

Handling Benzo[b]thiophene-3(2H)-one requires caution due to potential hazards associated with its chemical nature:

  • Storage Conditions: It should be stored sealed in dry conditions at room temperature.

  • Hazards: Classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Given these considerations, it is essential to follow proper safety protocols when handling this compound.

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